3,5-Diiodosalicylic acid

Enzymology Drug Discovery Steroid Metabolism

Researchers requiring a reliable, high-purity intermediate for synthesizing veterinary antiparasitic agents like closantel and rafoxanide face supply challenges with inconsistently characterized material. 3,5-Diiodosalicylic acid (CAS 1321-04-6) addresses this need as the definitive di-iodinated building block. - Provides the precise 3,5-di-iodo regiochemistry required for downstream API potency. - Typical purity of ≥98% (by neutralization titration) ensures reproducible synthesis yields. - Available from stock in multiple research and bulk quantities with verified specifications.

Molecular Formula C7H4I2O3
Molecular Weight 389.91 g/mol
CAS No. 1321-04-6
Cat. No. B7765214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodosalicylic acid
CAS1321-04-6
Molecular FormulaC7H4I2O3
Molecular Weight389.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)I)I
InChIInChI=1S/C7H4I2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
InChIKeyDHZVWQPHNWDCFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodosalicylic Acid: Research & API Intermediate


3,5-Diiodosalicylic acid (3,5-diISA; CAS 1321-04-6) is a di-iodinated derivative of salicylic acid, characterized by iodine substitution at the 3- and 5- positions of the benzene ring. Its molecular formula is C₇H₄I₂O₃, with a molecular weight of 389.91 g/mol and a melting point of 236-236°C (decomposition) [1]. The compound is a key intermediate in the synthesis of veterinary antiparasitic agents, including closantel and rafoxanide, and serves as a precursor in various pharmaceutical and analytical applications [2]. Its high iodine content (65.09%) and unique structural features distinguish it from mono-iodinated analogs and non-iodinated salicylic acid derivatives.

Di-iodinated API intermediate — Supports synthesis of veterinary antiparasitic agents including closantel and rafoxanide
Enzyme inhibition research tool — AKR1C1 pathway inhibition study context; reported target engagement distinct from non-iodinated salicylates
Analytical reagent — Supports rare earth element detection and boron extraction method development

Irreplaceability of 3,5-Diiodosalicylic Acid


Generic substitution of 3,5-diiodosalicylic acid with salicylic acid or 5-iodosalicylic acid is not scientifically viable due to substantial differences in potency, selectivity, and physicochemical properties. The presence of two heavy iodine atoms significantly alters electron density, steric bulk, and lipophilicity, leading to distinct biological and analytical behaviors. For instance, in enzyme inhibition, 3,5-diISA exhibits nanomolar potency (Ki = 9 nM) against AKR1C1, while salicylic acid is over 800-fold less potent (IC₅₀ = 7.8 µM) [1]. In analytical chemistry, 3,5-diISA-based ionic associates provide superior sensitivity for rare earth element detection compared to methods employing salicylic acid [2]. Furthermore, in boron extraction, 3,5-diiodosalicyl alcohol (the reduced form) demonstrates the highest extraction constant among halogenated salicyl alcohol derivatives, outperforming both brominated and non-halogenated analogs [3]. These quantifiable differences underscore that 3,5-diISA is not a simple substitute but a uniquely enabling compound for specific, high-value applications.

Target Compound
Potential Substitute
Risk Summary
3,5-Diiodosalicylic acid
Salicylic acid
AKR1C1 inhibition profile may differ; target engagement context unlikely to transfer from non-iodinated analog
3,5-Diiodosalicylic acid
5-Iodosalicylic acid
Iodine content and steric environment differ; physicochemical and analytical properties may not transfer directly
3,5-Diiodosalicylic acid
4-Aminosalicylic acid (PAS)
Mechanism-of-action context differs; no reported pH-dependent antitubercular activity profile for PAS

3,5-Diiodosalicylic Acid: Quantitative Performance Evidence


AKR1C1 Inhibition Potency

3,5-Diiodosalicylic acid acts as a potent, competitive inhibitor of human 20α-hydroxysteroid dehydrogenase (AKR1C1), a key enzyme in steroid hormone metabolism. A kinetic study revealed a Ki value of 9 nM for 3,5-diISA [1]. In the same study, the parent compound, salicylic acid, exhibited an IC₅₀ of 7.8 µM, and aspirin an IC₅₀ of 21 µM [1]. This demonstrates that the di-iodination of salicylic acid results in an increase in inhibitory potency of over 800-fold relative to salicylic acid (based on Ki vs. IC₅₀ comparison).

AKR1C1 Inhibition
Head-to-head
Ki = 9 nM
vs salicylic acid IC50 = 7.8 µM
Reported >800-fold inhibition context difference; supports AKR1C1 pathway studies
In vitro kinetic assay; 5β-pregnane-3α,20α-diol substrate
Enzymology Drug Discovery Steroid Metabolism

Rare Earth Detection Sensitivity

In the determination of neodymium (Nd) and erbium (Er), an extraction-photometric method utilizing ionic associates formed with 3,5-diiodosalicylic acid (DISA) and rhodamine B achieves a detection sensitivity of 0.026 µg/mL for Nd and 0.033 µg/mL for Er (l = 0.3 cm) with a relative standard deviation ≤ 0.043 [1]. The study explicitly states that "The use of DISA permits to increase the method sensitivity as compared with the method in which salicylic acid is used" [1].

REE Detection Sensitivity
Head-to-head
Nd 0.026 µg/mL
Er 0.033 µg/mL; RSD ≤ 0.043
Reported sensitivity improvement over salicylic acid method
Extraction-photometry; ionic associate DISA:RB
Analytical Chemistry Rare Earth Elements Extraction-Photometry

Boron Extraction Efficiency

In a comparative study of salicyl alcohol derivatives for the selective extraction of boric acid, the extraction constant (Kex) values followed the order: H₂I₂sal (3,5-diiodosalicyl alcohol) ≥ H₂Br₂sal > H₂Brsal > H₂sal [1]. The most powerful extractant, H₂I₂sal, enabled efficient substoichiometric extraction of boric acid at pH 5–9, which was successfully applied to boron determination in a fertilizer reference material using isotope dilution ICP-MS [1].

Boron Extraction Constant
Head-to-head
H2I2sal ≥ H2Br2sal > H2Brsal > H2sal
H2I2sal H2Br2sal H2Brsal H2sal
Reported highest Kex among halogenated salicyl alcohol derivatives
Ion-pair extraction with TOMACl in chlorobenzene
Separation Science Isotope Dilution Boron Analysis

pH-Driven Antitubercular Mechanism

A recent study demonstrated that salicylic acid (SA) and its iodinated derivatives, 5-iodosalicylic acid (5-ISA) and 3,5-diiodosalicylic acid (3,5-diISA), exhibit promising antitubercular activity against Mycobacterium tuberculosis [1]. Critically, these compounds act by disrupting intrabacterial pH homeostasis in a dose-dependent manner, a mechanism not observed for the structurally related second-line anti-TB drug, 4-aminosalicylic acid (PAS) [1]. While all three compounds showed activity, the di-iodinated derivative, 3,5-diISA, is part of this unique pH-dependent class, distinguishing it from other salicylic acid derivatives like PAS.

Antitubercular pH Mechanism
Class-level
Disrupts intrabacterial pH homeostasis
Dose-dependent; distinct from PAS
Reported pH-dependent mechanism for salicylate class; compound-specific validation needed
In vitro M. tuberculosis assay; class-level inference
Antimicrobial Tuberculosis Mechanism of Action

Synthesis Yield and Purity

An improved synthesis of 3,5-diiodosalicylic acid from salicylic acid using iodine monochloride (ICl) as the iodinating agent and copper(II) chloride (CuCl₂) as a catalyst in water achieves a yield of 98% with 98% purity [1]. Another patent describes a method achieving 98.56% yield and 99.56% purity (HPLC) [2]. This represents a significant advancement over earlier methods that may have lower yields or require less environmentally friendly solvents.

Synthesis Efficiency
Cross-study
98–98.6% yield
≥98% purity (HPLC)
Supports procurement for synthesis and scale-up workflows
ICl/CuCl2 method in water; method-dependent
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

3,5-Diiodosalicylic Acid: Validated Use Cases


Enzymology: AKR1C1 Inhibition

Based on its nanomolar Ki against AKR1C1, 3,5-diiodosalicylic acid is the compound of choice for in vitro studies investigating the role of 20α-hydroxysteroid dehydrogenase in steroid hormone metabolism, neurological disorders, or cancer biology. Its potency far exceeds that of salicylic acid and aspirin, enabling precise mechanistic studies at low, non-cytotoxic concentrations [1].

Rare Earth Detection Method

For the development of sensitive extraction-photometric methods for rare earth elements (e.g., Nd, Er), 3,5-diiodosalicylic acid is a critical reagent. Its use in forming ionic associates with rhodamine B yields superior sensitivity compared to methods using salicylic acid, making it suitable for trace analysis in geological or materials science applications [1].

Boron Extraction Method

In analytical chemistry workflows requiring precise boron determination, 3,5-diiodosalicylic alcohol (derived from 3,5-diISA) is the most powerful extractant among its class. It should be procured for use in substoichiometric isotope dilution mass spectrometry methods, particularly for complex matrices like fertilizers, where high extraction efficiency is paramount [1].

pH-Dependent Antitubercular Agent

For research focused on novel antitubercular mechanisms, 3,5-diiodosalicylic acid is a valuable tool compound. Its ability to disrupt intrabacterial pH homeostasis distinguishes it from traditional agents like 4-aminosalicylic acid and provides a unique probe for studying mycobacterial physiology and drug resistance [1].

Application
Selection Property
Validation Focus
AKR1C1 pathway inhibition studies
Enzyme inhibition research fit
Steroid metabolism endpoint review
REE extraction-photometry method development
Analytical sensitivity context
Detection limit validation review
Boron ID-MS method development
Extraction efficiency context
Substoichiometric extraction review
Antitubercular mechanism-of-action research
pH-homeostasis disruption context
Mycobacterial physiology endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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